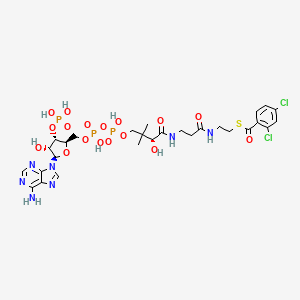
2,4-Dichlorobenzoyl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichlorobenzoyl-CoA is a dichlorobenzoyl-CoA having 2,4-dichlorobenzoyl as the S-acyl group. It derives from a benzoyl-CoA and a 2,4-dichlorobenzoic acid. It is a conjugate acid of a this compound(4-).
科学的研究の応用
Biodegradation and Environmental Microbiology
One of the primary applications of 2,4-Dichlorobenzoyl-CoA is in the study of biodegradation pathways in microorganisms. Specific strains of bacteria, such as Corynebacterium sepedonicum and Rhodopseudomonas palustris, utilize this compound as part of their metabolic processes to degrade chlorinated aromatic compounds.
Metabolic Pathways
- NADPH-Dependent Reductive Dechlorination : this compound is converted to 4-chlorobenzoyl-CoA through an NADPH-dependent reaction. This process is crucial for the detoxification of chlorinated compounds in contaminated environments .
- Substrate Utilization : Certain bacteria can use this compound as a carbon source, indicating its potential role in bioremediation strategies aimed at reducing environmental pollutants .
Case Studies in Biodegradation
- Corynebacterium sepedonicum KZ-4 :
- Rhodopseudomonas palustris RCB100 :
Pharmaceutical and Chemical Synthesis Applications
Beyond environmental applications, this compound also finds utility in pharmaceutical chemistry. It serves as an intermediate in the synthesis of various bioactive compounds.
- Synthesis of GlyT1 Inhibitors : Compounds derived from this compound have been explored for their potential as GlyT1 inhibitors, which are relevant for treating conditions such as schizophrenia and depression .
- Development of PPAR Modulators : Research has identified derivatives of this compound that act on peroxisome proliferator-activated receptors (PPARs), which play critical roles in regulating metabolism and inflammation .
Data Table: Summary of Applications
化学反応の分析
Reductive Dehalogenation by 2,4-Dichlorobenzoyl-CoA Reductase
This compound undergoes NADPH-dependent reductive dechlorination catalyzed by This compound reductase (EC 1.3.1.63). This enzyme removes the chlorine atom at the ortho position, yielding 4-chlorobenzoyl-CoA and HCl:
2 4 Dichlorobenzoyl CoA+NADPH+H+→4 Chlorobenzoyl CoA+NADP++HCl
Key findings :
-
Observed in Corynebacterium sepedonicum KZ-4 and Rhodopseudomonas palustris RCB100 strains .
-
Requires Mg²⁺-ATP and coenzyme A (CoA) for activation of the substrate .
-
The reaction is stereospecific and involves a radical-based mechanism .
Hydrolytic Dehalogenation of 4-Chlorobenzoyl-CoA
Following reductive dechlorination, 4-chlorobenzoyl-CoA undergoes hydrolytic dehalogenation to form 4-hydroxybenzoyl-CoA :
4 Chlorobenzoyl CoA+H2O→4 Hydroxybenzoyl CoA+HCl
Key findings :
-
Catalyzed by 4-chlorobenzoyl-CoA dehalogenase , which replaces chlorine with a hydroxyl group .
-
The reaction proceeds via nucleophilic attack, forming a Meisenheimer complex intermediate .
Degradation to Protocatechuate
4-Hydroxybenzoyl-CoA is further metabolized via:
-
Hydrolysis to 4-hydroxybenzoate by thioesterase.
-
Oxidation to protocatechuate via 4-hydroxybenzoate 3-monooxygenase .
-
Oxidative ring cleavage by protocatechuate 3,4-dioxygenase , yielding acetyl-CoA and CO₂ .
Table 1: Key Reactions and Enzymatic Pathways Involving this compound
Role in Microbial Degradation Pathways
This compound is a critical intermediate in the catabolism of 2,4-dichlorobenzoate and related xenobiotics:
-
Pathway :
2,4-Dichlorobenzoate → this compound → 4-Chlorobenzoyl-CoA → 4-Hydroxybenzoyl-CoA → Protocatechuate → Acetyl-CoA . -
Environmental significance : Enables microbial detoxification of chlorinated pollutants under both aerobic and anaerobic conditions .
Mechanistic Insights
-
Radical intermediates : Reductive dechlorination likely involves transient aryl radicals stabilized by the CoA thioester group .
-
Stereoelectronic effects : The CoA moiety enhances substrate binding and stabilizes transition states during dehalogenation .
-
Kinetic studies : The reductive step has a kcat of 12.4 min⁻¹ and Km of 8.5 µM for NADPH in Corynebacterium spp. .
Comparative Analysis of Degradation Pathways
| Feature | Reductive Pathway (this compound) | Oxidative Pathway (Non-CoA) |
|---|---|---|
| Primary electron donor | NADPH | O₂ |
| Chlorine removal position | Ortho | Para (via hydroxylation) |
| Energy yield | ATP generated via β-oxidation | Lower ATP yield |
| Environmental conditions | Anaerobic or microaerophilic | Strictly aerobic |
特性
分子式 |
C28H38Cl2N7O17P3S |
|---|---|
分子量 |
940.5 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,4-dichlorobenzenecarbothioate |
InChI |
InChI=1S/C28H38Cl2N7O17P3S/c1-28(2,22(40)25(41)33-6-5-18(38)32-7-8-58-27(42)15-4-3-14(29)9-16(15)30)11-51-57(48,49)54-56(46,47)50-10-17-21(53-55(43,44)45)20(39)26(52-17)37-13-36-19-23(31)34-12-35-24(19)37/h3-4,9,12-13,17,20-22,26,39-40H,5-8,10-11H2,1-2H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t17-,20-,21-,22+,26-/m1/s1 |
InChIキー |
MBVYUVNTXZVQRL-TYHXJLICSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=C(C=C(C=C4)Cl)Cl)O |
異性体SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=C(C=C(C=C4)Cl)Cl)O |
正規SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=C(C=C(C=C4)Cl)Cl)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















